molecular formula C26H23F3N2O5 B5255574 4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide

Cat. No.: B5255574
M. Wt: 500.5 g/mol
InChI Key: OWFHJOXWLZGVMM-JWGURIENSA-N
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Description

4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a morpholine ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions such as temperature and solvent choice depend on the desired reaction.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved in its mechanism of action would likely depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the furan and trifluoromethyl groups.

    4-methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Contains a morpholine ring and a methoxy group but has different substituents on the benzene ring.

Uniqueness

4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-N-[(Z)-3-morpholin-4-yl-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O5/c1-34-20-7-5-17(6-8-20)24(32)30-22(25(33)31-11-13-35-14-12-31)16-21-9-10-23(36-21)18-3-2-4-19(15-18)26(27,28)29/h2-10,15-16H,11-14H2,1H3,(H,30,32)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHJOXWLZGVMM-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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